molecular formula C15H18N2 B1491246 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098132-18-2

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1491246
CAS RN: 2098132-18-2
M. Wt: 226.32 g/mol
InChI Key: FFVAWTYBWZRYSV-UHFFFAOYSA-N
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Description

“1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds like "this compound" .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis of indazoles was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Analytical and Bioanalytical Chemistry Applications

Quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium : This research involves the determination of FAEE and EtG in meconium samples for detecting gestational alcohol consumption. The study introduces a validated method for quantification and discusses the physical, chemical, and biochemical properties, and the pharmacokinetic behavior of these compounds, which could be relevant for similar research involving 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (Bakdash et al., 2010).

Environmental Science and Toxicology Applications

Measurements of Selected Brominated Flame Retardants in Nursing Women : This study measures emerging brominated flame retardants (BFRs), including 2-ethyl-1-hexyl-2,3,4,5-tetrabromobenzoate and others, in human maternal serum and breast milk. It highlights the need to understand the sources, routes of exposure, and potential human health effects of non-PBDE BFRs, which could be extrapolated to similar compounds like this compound (Zhou et al., 2014).

Future Directions

Given the wide variety of biological activities of indazole derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole” could also be a subject of future research.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions highlight the potential of this compound in modulating inflammatory and tissue remodeling processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as COX-2 and MMPs, inhibiting their activity . It also modulates enzyme activity, leading to changes in gene expression and cellular function. For example, the inhibition of COX-2 by this compound results in reduced production of pro-inflammatory mediators, such as prostaglandins . These molecular interactions underline the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that this compound can sustain its effects on cellular processes, such as inhibiting cell proliferation and modulating inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antiproliferative activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain . The interaction with transporters, such as P-glycoprotein, influences its localization and accumulation, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.

properties

IUPAC Name

1-ethyl-3-phenyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVAWTYBWZRYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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